molecular formula C9H9N3 B1297269 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole CAS No. 24134-26-7

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Cat. No.: B1297269
CAS No.: 24134-26-7
M. Wt: 159.19 g/mol
InChI Key: DSOYHAWYIJNVGK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C9H9N3. It is a fused bicyclic structure containing both imidazole and benzimidazole rings.

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, it can alter metabolic pathways within the cell, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and efficacy. Additionally, long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity. These temporal effects are crucial for determining the compound’s suitability for therapeutic applications and its potential side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within the cell. For example, the compound may inhibit an enzyme involved in a specific metabolic pathway, leading to an accumulation of substrates and a decrease in product formation. These effects on metabolic pathways are important for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and efficacy. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s availability and activity at its target sites, thereby influencing its overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as halogens, alkyl, and aryl groups .

Scientific Research Applications

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOYHAWYIJNVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419891
Record name 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24134-26-7
Record name 2,9-Dihydro-3H-imidazo[1,2-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24134-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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